3-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione
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Overview
Description
3-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione is a complex organic compound that features a unique structure combining isoquinoline and imidazolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common method involves the initial formation of the isoquinoline derivative, followed by its reaction with an imidazolidine precursor under specific conditions. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as p-toluenesulfonic acid or FeCl3 .
Industrial Production Methods
Industrial production of this compound may involve high-throughput screening and optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoquinoline moiety.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of tetrahydroisoquinoline derivatives .
Scientific Research Applications
3-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the enzyme aldo-keto reductase AKR1C3 by binding to the enzyme’s active site and preventing its normal function. This inhibition can disrupt hormone metabolism, which is beneficial in treating hormone-dependent cancers .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Another potent inhibitor of aldo-keto reductase AKR1C3.
2,3-Dihydro-1H-imidazo[2,1-a]isoquinolin-4-ium salts: Known for their bioactivity as antitumor or antibacterial agents.
Uniqueness
3-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
86254-08-2 |
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Molecular Formula |
C25H23N3O2 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C25H23N3O2/c29-23-25(21-11-3-1-4-12-21,22-13-5-2-6-14-22)26-24(30)28(23)18-27-16-15-19-9-7-8-10-20(19)17-27/h1-14H,15-18H2,(H,26,30) |
InChI Key |
FHDDSLPICMNTJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CN3C(=O)C(NC3=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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